molecular formula C9H16O B1581249 2,2,6-Trimethylcyclohexanone CAS No. 2408-37-9

2,2,6-Trimethylcyclohexanone

Cat. No.: B1581249
CAS No.: 2408-37-9
M. Wt: 140.22 g/mol
InChI Key: ZPVOLGVTNLDBFI-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexanone: is an organic compound with the molecular formula C₉H₁₆O . It is a cyclic ketone characterized by the presence of three methyl groups attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2,6-Trimethylcyclohexanone involves the reaction of this compound hydrazone with iodine in the presence of anhydrous ether and 2-tert-butyl-1,1,3,3-tetramethylguanidine. The reaction is carried out under an inert atmosphere at ambient temperature, followed by heating at 90°C .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 2,2,6-trimethylphenol. This process involves the use of a catalyst, typically palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2,6-Trimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,6-Trimethylcyclohexanone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of terpenes such as beta-ionone .

Biology and Medicine: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules

Industry: Industrially, this compound is used as a flavoring agent and in the production of fragrances. It is also utilized in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylcyclohexanone involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols .

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: Another cyclic ketone with similar structural features.

    2,6-Dimethylcyclohexanone: A compound with two methyl groups attached to the cyclohexanone ring.

    2,2,5-Trimethylcyclohexanone: A structurally related compound with different methyl group positions.

Uniqueness: 2,2,6-Trimethylcyclohexanone is unique due to the specific positioning of its three methyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2,2,6-trimethylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOLGVTNLDBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O
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DSSTOX Substance ID

DTXSID20862925
Record name Cyclohexanone, 2,2,6-trimethyl-
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Molecular Weight

140.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like
Record name 2,2,6-Trimethylcyclohexanone
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Record name (±)-2,2,6-Trimethylcyclohexanone
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Record name 2,2,6-Trimethylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,2,6-Trimethylcyclohexanone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.900-0.907
Record name 2,2,6-Trimethylcyclohexanone
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CAS No.

2408-37-9, 62861-88-5
Record name 2,2,6-Trimethylcyclohexanone
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Record name Cyclohexanone, 2,2,6-trimethyl-
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Record name 2,2,6-trimethylcyclohexan-1-one
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Record name 2,2,6-TRIMETHYLCYCLOHEXANONE
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Melting Point

-31.8 °C
Record name (±)-2,2,6-Trimethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,2,6-trimethylcyclohexanone commonly used for in research?

A1: this compound serves as a valuable starting material in the synthesis of various compounds, particularly those with biological activity. This includes its use in the production of carotenoids, such as zeaxanthin [, , ] and astaxanthin [], as well as the fragrance compound β-ionone [].

Q2: How does the stereochemistry of this compound influence its use in synthesizing optically active compounds?

A2: The stereochemistry of this compound plays a crucial role in the synthesis of optically active compounds. For example, the (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone enantiomer is a key precursor for naturally occurring, optically active hydroxylated carotenoids. [, ].

Q3: Can you elaborate on the enzymatic asymmetric reduction of this compound derivatives?

A3: Researchers have successfully employed a two-step enzymatic asymmetric reduction to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process utilizes the stereoselectivity of Saccharomyces cerevisiae old yellow enzyme 2 for the initial double bond reduction and the Corynebacterium aquaticum M-13 levodione reductase for the subsequent carbonyl group reduction. [, ]

Q4: What is the significance of levodione reductase in the context of this compound?

A4: Levodione reductase from Corynebacterium aquaticum M-13 exhibits high specificity for (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione). It catalyzes the reversible NAD(H)-dependent reduction of levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol) []. The enzyme's structure and mechanism have been investigated, revealing the role of Glu-103 in stereospecificity [].

Q5: How does this compound contribute to the aroma profile of certain products?

A5: this compound has been identified as a volatile compound in various natural products. It contributes to the rock-rose-like aroma of fortified red wines from the Douro Demarcated Region []. Additionally, it plays a role in the sex-specific repulsion effects observed in adult locusts of the species Locusta migratoria manilensis [].

Q6: What are the structural properties of this compound?

A6: this compound has the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Detailed spectroscopic data, including vibrational, conformational, and electron diffraction studies, have been reported [].

Q7: How is this compound utilized in the synthesis of β-ionone?

A7: this compound serves as a key starting point for the synthesis of β-ionone. One approach involves a palladium-catalyzed annulation reaction to introduce a six-membered ring onto the cyclohexanone structure [, ].

Q8: Can you describe a specific synthetic route using this compound as a precursor for a labeled compound?

A8: 1-[13CD3]-9-cis-retinoic acid was synthesized using 2,6-dimethylcyclohexanone as the starting material. The key step involved alkylation of 2,6-dimethylcyclohexanone using LiHMDS/MnBr2/13CD3I to introduce the labeled methyl group, resulting in 2-[13CD3]-2,2,6-trimethylcyclohexanone. []

Q9: Are there any reported instances of chemical transformations involving the protection and deprotection of the carbonyl group in this compound?

A9: Yes, the protection of the carbonyl group in this compound as a 1,3-dithiolane using a thioacetal group has been reported. This protection strategy is often employed to increase the molecule's stability and selectivity in subsequent reactions. Deprotection of the thioacetal group was achieved using benzeneseleninic anhydride [].

Q10: Has the synthesis of homosafranic acid utilizing this compound as a starting material been reported in the scientific literature?

A10: Yes, a synthetic route to homosafranic acid starting from this compound has been described. The process involves a four-step sequence, with an impressive overall yield of 80% from the starting ketone [].

Q11: Are there alternative methods for isolating essential oils from natural sources that contain this compound?

A11: Simultaneous distillation-extraction (SDE) has been successfully applied for isolating essential oils from Rosmarinus officinalis L., a plant species known to contain this compound. This technique offers advantages such as faster extraction times and reduced solvent consumption compared to traditional methods [].

Q12: What is the role of this compound in the context of chiral imides and enantioselective protonation?

A12: this compound has been utilized as a model substrate in studies investigating the catalytic enantioselective protonation of lithium enolates. These studies employed chiral imides as catalysts and various achiral proton sources, achieving promising enantiomeric excesses in the formation of the corresponding chiral ketones [].

Q13: Have any studies investigated the microbial conversion of compounds related to this compound?

A13: Yes, research has explored the biotransformation of dihydrooxoisophorone (DOIP) to 4-hydroxy-2,2,6-trimethylcyclohexanone (4-HTMCH) using thermophilic bacteria. This conversion showcases the potential of microbial biocatalysts in producing valuable chiral compounds []. Similar studies have explored the two-step bioconversion of 4-oxoisophorone (OIP) to 4-HTMCH using thermophilic bacteria in both batch and continuous processes [, ].

Q14: Is there any information available on the safety assessment of this compound for its use as a fragrance ingredient?

A14: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound as a fragrance ingredient. While specific details on the assessment are not provided in the provided abstracts, a corrigendum to the original assessment suggests that some information may have been revised or updated [, ].

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